Drinabant, also known by its developmental code AVE-1625, is characterized by the chemical formula C23H20Cl2F2N2O2S and a molar mass of 497.38 g/mol . It acts as a potent antagonist at cannabinoid 1 receptors, similar to rimonabant, which was previously withdrawn from the market due to adverse psychiatric effects. Drinabant was initially explored for multiple indications, including obesity, schizophrenia, and nicotine dependence, but its focus has primarily shifted towards appetite suppression and the treatment of acute cannabinoid overdose .
Drinabant acts by blocking the CB1 receptor, which is the primary receptor for the psychoactive component of cannabis, THC []. CB1 receptors are found throughout the body, including the central nervous system, where they play a role in regulating appetite, mood, and memory. By blocking CB1 receptors, Drinabant aimed to decrease appetite and promote weight loss [].
Drinabant was initially investigated for its potential to treat obesity due to its ability to suppress appetite. Some studies showed promising results in reducing body weight in short-term trials. However, further research revealed that Drinabant caused a number of severe side effects, including psychiatric disorders, such as anxiety and depression. Due to these safety concerns, Drinabant was not approved for weight management [].
Drinabant exhibits significant biological activity as a cannabinoid receptor antagonist. Its mechanism involves blocking the action of endocannabinoids like anandamide at the cannabinoid 1 receptor sites, which can influence appetite regulation and other metabolic processes .
The synthesis of Drinabant involves multi-step organic reactions that typically include:
The exact synthetic route may vary based on the desired purity and yield, but it generally follows established protocols for synthesizing complex organic molecules .
Drinabant's primary applications have been focused on:
Interaction studies have shown that Drinabant can modulate various physiological responses mediated by cannabinoid receptors. The compound's interactions with other drugs or substances are still being evaluated, particularly concerning its safety profile and efficacy in combination therapies.
Drinabant shares similarities with other cannabinoid receptor antagonists but stands out due to its specific application focus and pharmacological properties. Below is a comparison with notable compounds:
Compound | Type | Mechanism of Action | Unique Features |
---|---|---|---|
Rimonabant | Cannabinoid Antagonist | CB1 receptor antagonist | Withdrawn due to severe psychiatric effects |
Taranabant | Cannabinoid Antagonist | CB1 receptor antagonist | Developed for obesity but not widely used |
SR141716 | Cannabinoid Antagonist | CB1 receptor antagonist | Early research on appetite suppression |
Drinabant's unique positioning lies in its recent licensing for acute cannabinoid overdose treatment, differentiating it from other compounds primarily focused on appetite suppression or psychiatric applications .